6-(Chloromethyl)benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
6-(chloromethyl)-1-benzofuran |
InChI |
InChI=1S/C9H7ClO/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6H2 |
InChI Key |
XNRNRENKWWVOLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 6 Chloromethyl Benzofuran
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chlorine atom in the chloromethyl group is a good leaving group, facilitating its displacement by a wide range of nucleophiles. These reactions predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism, given that the electrophilic carbon is a primary center.
SN2 Reaction Mechanisms and Stereochemical Considerations
The reaction of 6-(chloromethyl)benzofuran with a nucleophile (Nu-) follows a concerted, single-step SN2 pathway. In this mechanism, the nucleophile attacks the carbon atom of the chloromethyl group from the side opposite to the chlorine atom (backside attack) pharmaguideline.com. This leads to the formation of a high-energy transition state where the nucleophile and the leaving group (chloride ion) are both partially bonded to the carbon atom. As the new bond between the nucleophile and the carbon atom forms, the carbon-chlorine bond simultaneously breaks pharmaguideline.com.
The transition state possesses a trigonal bipyramidal geometry, with the carbon atom undergoing sp2 hybridization. The benzofuran (B130515) ring and the two hydrogen atoms of the methyl group lie in the equatorial plane, while the incoming nucleophile and the departing chloride ion occupy the apical positions.
A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, known as Walden inversion. However, since the carbon atom of the chloromethyl group in this compound is achiral (not a stereocenter), this inversion is not observable in the product's stereochemistry. Nevertheless, the reaction proceeds through the same stereospecific backside attack pathway.
Influence of Electronic and Steric Factors on Reaction Rates and Selectivity
The rate of nucleophilic substitution reactions at the this compound is significantly influenced by both electronic and steric factors.
Electronic Factors: The chloromethyl group is attached to the C6 position of the benzofuran ring system. This position is benzylic-like, meaning the carbon atom is directly attached to an aromatic ring. The benzofuran ring has a delocalized π-electron system that can stabilize the SN2 transition state. During the reaction, as the C-Cl bond breaks and the C-Nu bond forms, a partial positive charge develops on the benzylic carbon. The electron-rich benzofuran ring can delocalize and stabilize this partial charge through resonance, thereby lowering the activation energy of the reaction. This electronic stabilization makes this compound significantly more reactive towards SN2 displacement than a typical primary alkyl halide (e.g., 1-chloropropane). The π system of the aromatic ring conjugates with the p-orbital of the reacting carbon in the transition state, which is a key feature of the enhanced reactivity of benzylic halides spcmc.ac.instackexchange.comstackexchange.com.
Steric Factors: The reaction occurs at a primary carbon (-CH₂Cl), which is sterically unhindered. This low level of steric hindrance is a major factor favoring the SN2 mechanism over the SN1 pathway, as it allows for easy backside attack by the nucleophile. The planar benzofuran ring, while bulky, does not significantly impede the approach of the nucleophile to the reaction center. However, the use of very bulky nucleophiles could potentially decrease the reaction rate due to increased steric repulsion in the transition state.
Reactivity with Various Classes of Nucleophiles
The electrophilic nature of the chloromethyl group allows it to react with a diverse array of nucleophiles, categorized by the atom that forms the new bond with the carbon.
This compound readily reacts with oxygen-based nucleophiles to form ethers and alcohols. For example, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) results in the formation of 6-(methoxymethyl)benzofuran. Similarly, reaction with hydroxide (B78521) ions, typically from a solution of sodium or potassium hydroxide, yields 6-(hydroxymethyl)benzofuran. These reactions are classic examples of the Williamson ether synthesis and hydrolysis of alkyl halides, respectively.
Table 1: Reactions with Oxygen-Based Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Sodium Methoxide (NaOCH₃) | 6-(Methoxymethyl)benzofuran | Methanol (solvent), reflux |
| Sodium Hydroxide (NaOH) | 6-(Hydroxymethyl)benzofuran | Water/THF mixture, heat |
| Sodium Phenoxide (NaOPh) | 6-(Phenoxymethyl)benzofuran | Acetone (B3395972) or DMF (solvent), heat |
Nitrogen-containing nucleophiles, such as ammonia, primary amines, and secondary amines, react with this compound to produce the corresponding aminomethyl derivatives. These alkylation reactions are fundamental in the synthesis of more complex molecules. The reaction with a primary or secondary amine typically requires a base to neutralize the HCl formed as a byproduct, or an excess of the amine can be used for this purpose.
Table 2: Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Ammonia (NH₃) | 6-(Aminomethyl)benzofuran | Ethanol (solvent), sealed tube, heat |
| Piperidine | 6-(Piperidin-1-ylmethyl)benzofuran | Acetonitrile (solvent), K₂CO₃ (base), reflux |
| Aniline | 6-(Phenylaminomethyl)benzofuran | Ethanol (solvent), reflux |
Sulfur-based nucleophiles are generally considered to be very powerful nucleophiles due to the high polarizability of sulfur. Consequently, thiols and their conjugate bases (thiolates) react rapidly with this compound to form thioethers (sulfides). For instance, the reaction with sodium thiophenoxide in a polar aprotic solvent like dimethylformamide (DMF) proceeds efficiently to give 6-((phenylthio)methyl)benzofuran.
Table 3: Reactions with Sulfur-Based Nucleophiles
| Nucleophile | Product | Typical Reaction Conditions |
|---|---|---|
| Sodium Thiophenoxide (NaSPh) | 6-((Phenylthio)methyl)benzofuran | DMF (solvent), room temperature |
| Sodium Ethanethiolate (NaSEt) | 6-((Ethylthio)methyl)benzofuran | Ethanol (solvent), room temperature |
| Thiourea | S-(Benzofuran-6-ylmethyl)isothiouronium chloride | Ethanol (solvent), reflux |
Reactions with Carbon-Based Nucleophiles for C-C Bond Formation
The this compound molecule possesses a reactive chloromethyl group that is susceptible to nucleophilic substitution, making it a valuable precursor for the formation of new carbon-carbon bonds. This reactivity is analogous to that of benzyl (B1604629) chloride, where the chlorine atom is attached to a methylene (B1212753) group which is, in turn, bonded to an aromatic system. The reaction typically proceeds via an SN2 mechanism, where a carbon-based nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.
A variety of carbon-based nucleophiles can be employed to achieve C-C bond formation. These include organometallic reagents, enolates, and cyanide ions.
Organometallic Reagents: Grignard reagents (R-MgX) and organocuprates (R₂CuLi) are effective for introducing alkyl or aryl groups. The reaction involves the direct displacement of the chloride by the carbanionic portion of the organometallic compound, leading to the formation of 6-alkyl or 6-arylmethylbenzofuran derivatives.
Enolates: Enolates derived from ketones, esters, or malonates can act as soft carbon nucleophiles. In a classic malonic ester synthesis, for example, diethyl malonate can be deprotonated with a base like sodium ethoxide to form an enolate, which then attacks the this compound. Subsequent hydrolysis and decarboxylation yield a substituted propanoic acid derivative attached at the 6-position.
Cyanide Ion: The cyanide ion (CN⁻) is an excellent nucleophile for introducing a nitrile group. The reaction of this compound with sodium or potassium cyanide in a polar aprotic solvent like DMSO or acetone yields 6-(cyanomethyl)benzofuran. This nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile synthetic handle.
The table below summarizes typical C-C bond-forming reactions involving this compound.
| Nucleophile Type | Example Reagent | Typical Conditions | Product Class |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Anhydrous ether or THF | 6-Ethylbenzofuran |
| Enolate | Sodium diethyl malonate | Ethanol, reflux | Diethyl (benzofuran-6-ylmethyl)malonate |
| Cyanide | Sodium cyanide (NaCN) | DMSO, 50-70 °C | 2-(Benzofuran-6-yl)acetonitrile |
Electrophilic Aromatic Substitution Reactions on the Benzofuran Ring System
The benzofuran ring system is an aromatic heterocycle that undergoes electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the stability of the cationic intermediate, known as the sigma complex or arenium ion, that is formed upon attack by the electrophile. For the parent benzofuran molecule, electrophilic attack can occur on either the furan (B31954) or the benzene (B151609) portion of the molecule.
Attack on the furan ring is generally favored over the benzene ring due to the electron-donating effect of the oxygen atom, which activates the heterocyclic ring. Within the furan ring, there are two possible positions for substitution: C2 and C3.
Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge can be delocalized onto the benzene ring, forming a resonance structure analogous to a stable benzyl carbocation stackexchange.comechemi.com.
Attack at C3: Attack at the C3 position allows the positive charge to be stabilized through resonance involving the lone pair of electrons on the adjacent oxygen atom stackexchange.comechemi.com.
The relative stability of these two intermediates determines the reaction pathway. For many electrophilic substitutions on benzofuran, such as nitration and formylation, attack at the C2 position is preferred because the stabilization afforded by the benzene ring is more significant stackexchange.comechemi.com. However, the precise outcome can be influenced by the specific electrophile and reaction conditions. In the case of this compound, electrophilic attack is still expected to preferentially occur on the furan ring at the C2 or C3 positions.
This inductive withdrawal of electron density has two main consequences:
Deactivation of the Ring: The chloromethyl group deactivates the entire aromatic system towards electrophilic attack compared to unsubstituted benzofuran. The rate of electrophilic aromatic substitution will be slower because the electron-rich character of the ring, which is necessary to attack the electrophile, is diminished.
Directing Effects: For substitution on the benzene portion of the molecule, the chloromethyl group acts as a meta-director. It deactivates the ortho (C5, C7) and para (C4) positions relative to the meta positions. Therefore, if substitution were forced to occur on the benzene ring, it would preferentially direct to the C5 and C7 positions. However, as the furan ring is the more activated part of the molecule, substitution is still most likely to occur there (at C2 or C3). The deactivating effect of the 6-substituent will be felt throughout the molecule but will not change the inherent preference for substitution on the heterocyclic ring.
The following table outlines the expected major products for common electrophilic aromatic substitution reactions on this compound, assuming the typical regioselectivity for the benzofuran core.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 6-(Chloromethyl)-2-nitrobenzofuran |
| Bromination | Br₂, FeBr₃ | 2-Bromo-6-(chloromethyl)benzofuran |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-6-(chloromethyl)benzofuran |
Cyclization and Annulation Chemistry
The dual functionality of this compound, possessing both an electrophilic chloromethyl group and an aromatic ring system capable of various reactions, allows for its use in constructing more complex polycyclic structures through cyclization and annulation.
Intramolecular cyclization reactions utilize the reactive chloromethyl group as an electrophilic handle to form a new ring by reacting with a nucleophilic center located elsewhere on a derivative of the parent molecule. This strategy is a powerful method for synthesizing fused-ring systems containing the benzofuran moiety.
For this to occur, the this compound must first be modified to contain a suitable nucleophile. For instance, if the C7 position were functionalized with a hydroxyl or amino group, an intramolecular SN2 reaction could occur. The nucleophilic O or N atom would attack the adjacent chloromethyl carbon, displacing the chloride and forming a new five- or six-membered ring fused to the benzofuran core. Such strategies are employed in the synthesis of complex heterocyclic systems like naphthobenzofurans elsevierpure.com. The key requirement is the stereochemical accessibility of the nucleophilic center to the electrophilic carbon of the chloromethyl group.
Intermolecular cycloadditions, such as the Diels-Alder reaction, involve the reaction of two separate molecules to form a new ring. The benzofuran nucleus can participate in these reactions, although its reactivity is tempered by the aromaticity of the system.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) ring. The furan ring within benzofuran can theoretically act as the diene component. However, the aromatic stabilization of the benzofuran system makes it a reluctant diene, and such reactions often require harsh conditions or highly reactive dienophiles rsc.org. The reversibility of the Diels-Alder reaction with furan-type dienes is also a common challenge rsc.org.
Alternatively, the C2-C3 double bond of the benzofuran ring can act as a dienophile, reacting with a conjugated diene. This pathway is often more favorable, particularly if the benzofuran ring is substituted with electron-withdrawing groups that enhance its dienophilic character. The 6-(chloromethyl) group, being weakly electron-withdrawing, would have a minor electronic effect on the reactivity of the C2-C3 bond as a dienophile. Benzofurans have been shown to act as efficient dienophiles in normal electron demand [4+2] cycloadditions acs.org. Other cycloaddition pathways, such as [2+2] photocycloadditions or 1,3-dipolar cycloadditions, are also possible, leading to a variety of complex adducts rsc.orgresearchgate.net.
The table below outlines potential cycloaddition reactions.
| Reaction Type | Reactant Partner | Role of Benzofuran | Potential Product |
| [4+2] Diels-Alder | Maleic anhydride | Diene | Tricyclic adduct (low yield expected) |
| [4+2] Diels-Alder | 1,3-Butadiene | Dienophile | Tetrahydrodibenzofuran derivative |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Dipolarophile | Furo[2,3-g]isoxazole derivative |
Other Significant Chemical Transformations (e.g., Oxidation, Reduction)
Beyond radical processes, the chloromethyl group of this compound is amenable to a range of more conventional chemical transformations, including oxidation and reduction, which allow for the interconversion of the benzylic carbon's oxidation state.
Oxidation:
The chloromethyl group can be oxidized to afford the corresponding aldehyde, benzofuran-6-carbaldehyde, or further to the carboxylic acid, benzofuran-6-carboxylic acid. Various oxidizing agents can be employed for these transformations. For the conversion to the aldehyde, methods such as the Sommelet reaction (using hexamethylenetetramine) or oxidation with dimethyl sulfoxide (B87167) (DMSO) based reagents (e.g., Swern or Moffatt oxidation, following initial conversion to a more suitable precursor) could be utilized. Milder oxidizing agents are generally preferred to avoid over-oxidation and potential degradation of the electron-rich benzofuran ring. The direct oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid, although careful control of reaction conditions would be necessary to ensure the integrity of the benzofuran core.
| Transformation | Product | Typical Reagents |
| Oxidation to Aldehyde | Benzofuran-6-carbaldehyde | Hexamethylenetetramine (Sommelet), DMSO-based reagents |
| Oxidation to Carboxylic Acid | Benzofuran-6-carboxylic acid | KMnO4, CrO3/H2SO4 |
Reduction:
The chloromethyl group can be readily reduced to a methyl group, yielding 6-methylbenzofuran. This transformation can be accomplished through various methods, including catalytic hydrogenation (e.g., using H2 gas with a palladium on carbon catalyst) or by using hydride reagents such as lithium aluminum hydride (LiAlH4). Another common method involves radical-mediated dehalogenation using a tin hydride reagent like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Furthermore, the chlorine atom can be displaced by a hydroxyl group to form (benzofuran-6-yl)methanol. This is typically achieved through nucleophilic substitution with a hydroxide source, often under conditions that favor SN2 displacement. This alcohol can then be further manipulated chemically.
| Transformation | Product | Typical Reagents |
| Reduction to Methyl | 6-Methylbenzofuran | H2/Pd-C, LiAlH4, Bu3SnH/AIBN |
| Conversion to Alcohol | (Benzofuran-6-yl)methanol | NaOH, H2O |
These oxidative and reductive transformations of this compound significantly expand its utility as a synthetic intermediate, allowing for the introduction of a variety of functional groups at the 6-position of the benzofuran ring system.
Mechanistic Elucidation and Theoretical Investigations of 6 Chloromethyl Benzofuran Reactivity
Mechanistic Studies and Reaction Pathway Analysis
The chloromethyl group attached to the benzofuran (B130515) ring at the 6-position imparts reactivity similar to that of benzylic halides. This allows for a variety of nucleophilic substitution reactions. The benzofuran moiety itself can participate in electrophilic aromatic substitution reactions. The interplay between these two reactive centers can lead to complex reaction pathways.
The nucleophilic substitution at the benzylic carbon of 6-(chloromethyl)benzofuran can proceed through either a stepwise (SN1) or a concerted (SN2) mechanism. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential intermediates.
A stepwise (SN1) mechanism would involve the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate would then be rapidly attacked by a nucleophile. The stability of the benzylic carbocation is a key factor favoring this pathway. The positive charge can be delocalized into the benzofuran ring system, which enhances its stability. Reactions in polar, protic solvents and with weak nucleophiles are more likely to proceed via an SN1 mechanism.
In contrast, a concerted (SN2) mechanism involves a single step where the nucleophile attacks the benzylic carbon at the same time as the chloride ion departs. This pathway is favored by strong nucleophiles and polar, aprotic solvents. For benzylic halides, the SN2 mechanism is also a common pathway, particularly for primary benzylic halides like this compound.
The determination of which mechanism is operative can be complex, and in some cases, both mechanisms may compete, leading to a mixture of products or what is often referred to as a borderline mechanism. The specific reaction conditions are critical in dictating the dominant pathway. For instance, solvolysis reactions of benzylic chlorides in aqueous solutions can exhibit a change from a stepwise to a concerted mechanism depending on the substituents on the aromatic ring nih.govnih.gov.
Interactive Table: Factors Influencing Reaction Mechanism in Nucleophilic Substitution of this compound
| Factor | Favors SN1 (Stepwise) | Favors SN2 (Concerted) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent | Polar, protic (e.g., water, ethanol) | Polar, aprotic (e.g., acetone (B3395972), DMSO) |
| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary |
| Leaving Group | Good leaving group | Good leaving group |
The reactions of this compound can involve several types of reactive intermediates:
Carbocations : In the context of SN1 reactions, the formation of a 6-(benzofuranyl)methyl carbocation is a key intermediate. This carbocation is stabilized by resonance, with the positive charge delocalized over the methylene (B1212753) group and the aromatic benzofuran ring. The extent of this stabilization influences the rate of SN1 reactions libretexts.orgspcmc.ac.in. The stability of benzylic carbocations makes them readily accessible intermediates in many reactions libretexts.orgspcmc.ac.in.
Radicals : Free radical reactions can also occur, particularly under conditions involving radical initiators or photolysis. Homolytic cleavage of the C-Cl bond would generate a 6-(benzofuranyl)methyl radical. This radical species can then participate in various radical chain reactions, such as radical halogenation or addition to alkenes wikipedia.orglibretexts.orgyoutube.comlibretexts.org.
Wheland Intermediates : During electrophilic aromatic substitution on the benzofuran ring, a Wheland intermediate, also known as a sigma complex, is formed. This is a resonance-stabilized carbocation where the electrophile has added to the aromatic ring, temporarily disrupting the aromaticity. The stability of the Wheland intermediate determines the regioselectivity of the substitution. For benzofuran, electrophilic attack is generally favored at the 2-position of the furan (B31954) ring due to the formation of a more stable Wheland intermediate echemi.comstackexchange.comlumenlearning.comwikipedia.org.
Deuterium (B1214612) labeling is a powerful experimental tool for elucidating reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a specific position in the reactant molecule, one can probe whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction. This is known as the kinetic isotope effect (KIE).
For nucleophilic substitution reactions of this compound, deuterium labeling of the methylene group (6-(chlorodi(deutero)methyl)benzofuran) could help distinguish between SN1 and SN2 mechanisms. In a pure SN1 reaction, no significant KIE would be expected as the C-H bonds are not broken in the rate-determining step (the departure of the leaving group). However, in an SN2 reaction, a small secondary KIE might be observed due to changes in hybridization at the carbon center in the transition state.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry provides valuable insights into reaction mechanisms by allowing for the calculation of the energies of reactants, products, transition states, and intermediates.
Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. DFT calculations can be employed to model the reaction pathways of this compound. By calculating the Gibbs free energy of activation for both the SN1 and SN2 pathways, it is possible to predict which mechanism is more favorable under specific conditions.
For an SN1 reaction, DFT can be used to calculate the energy required to form the benzylic carbocation intermediate. For an SN2 reaction, the geometry and energy of the pentacoordinate transition state can be determined. Such calculations have been performed for related systems like substituted benzyl (B1604629) chlorides, providing detailed information about the transition state structures and the influence of substituents on the reaction mechanism nih.govresearchgate.net.
Interactive Table: Representative Calculated Energetic Parameters for Nucleophilic Substitution on a Benzylic Chloride (Illustrative)
| Parameter | SN1 Pathway (kcal/mol) | SN2 Pathway (kcal/mol) |
| Activation Energy (ΔG‡) | Typically higher for primary halides | Typically lower for primary halides |
| Intermediate Stability | Stable carbocation formed | No intermediate |
| Transition State Energy | Corresponds to leaving group departure | Corresponds to nucleophile attack and leaving group departure |
Note: These are generalized values and the actual energies for this compound would require specific DFT calculations.
Electrostatic potential (ESP) analysis is a computational tool used to visualize the charge distribution in a molecule and predict sites of electrophilic and nucleophilic attack. The ESP map of this compound would show regions of negative potential (electron-rich) and positive potential (electron-poor).
The regions of negative potential, likely located around the oxygen atom of the furan ring and the pi-system of the benzene (B151609) ring, would indicate sites susceptible to electrophilic attack. Conversely, the region of positive potential would be concentrated around the benzylic carbon of the chloromethyl group, making it the primary site for nucleophilic attack. ESP maps can thus provide a qualitative prediction of the reactivity of different parts of the molecule, which can be correlated with experimental observations and more detailed computational studies aip.orgresearchgate.net.
Computational Predictions of Regioselectivity and Stereoselectivity
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, particularly regioselectivity and stereoselectivity. For a molecule like this compound, density functional theory (DFT) is a primary method used to model reactivity. These calculations can elucidate the electronic structure and identify sites most susceptible to nucleophilic or electrophilic attack.
Regioselectivity: The reactivity of this compound is dictated by several factors: the benzofuran ring system and the chloromethyl group. The chloromethyl group at the 6-position is a reactive site for nucleophilic substitution (an SN1 or SN2 reaction), where the chloride is displaced. Theoretical models can predict the favorability of this reaction by calculating the stability of the potential carbocation intermediate (for an SN1 pathway) or the transition state energy (for an SN2 pathway).
Within the benzofuran ring, electrophilic substitution is a common reaction class. Computational models predict the most likely position of attack by analyzing the distribution of electron density and the energies of intermediates formed upon attack at different positions (C2, C3, C4, C5, C7). Calculated parameters such as Mulliken charges, electrostatic potential maps, and frontier molecular orbital (FMO) analysis (HOMO for electrophilic attack, LUMO for nucleophilic attack) are used to forecast the regiochemical outcome. For instance, in studies of other benzofuran derivatives, DFT calculations have successfully predicted the preferred sites of substitution, which are often influenced by the electronic effects of existing substituents. nih.gov
Stereoselectivity: Predictions of stereoselectivity become relevant when reactions create new chiral centers. While the parent this compound is achiral, reactions at the chloromethyl group or additions to the furan ring can generate stereoisomers. Theoretical modeling can predict the stereochemical outcome by calculating the energies of the diastereomeric transition states leading to different stereoisomers. The transition state with the lower calculated energy corresponds to the major product. The energy difference between these transition states allows for a quantitative prediction of the diastereomeric or enantiomeric excess.
Table 1: Theoretical Approaches to Predicting Selectivity
| Selectivity Type | Computational Method | Key Parameters Calculated | Predicted Outcome |
|---|---|---|---|
| Regioselectivity | DFT, FMO Theory | Mulliken Charges, Electrostatic Potential, HOMO/LUMO Orbitals, Intermediate Energies | Identifies the most reactive atom or site in the molecule for a given reaction. |
| Stereoselectivity | DFT, Transition State Theory | Energies of Diastereomeric Transition States | Predicts the dominant stereoisomer (e.g., R/S, syn/anti) by identifying the lowest energy reaction pathway. |
Analysis of Activation Barriers and Kinetic Profiles
The kinetic profile of a reaction involving this compound can be thoroughly investigated using computational methods to determine its feasibility and rate. This involves mapping the entire reaction energy profile, including reactants, intermediates, transition states, and products.
Activation Barriers (ΔG‡): The activation barrier, or Gibbs free energy of activation (ΔG‡), is the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. A higher activation barrier implies a slower reaction rate. Computational software can locate transition state structures and calculate their energies, providing a quantitative measure of the kinetic barrier. For a nucleophilic substitution at the chloromethyl group, computational models can compare the activation barriers for SN1 and SN2 mechanisms to determine the likely pathway under specific conditions. For example, DFT calculations on related chloro-substituted heterocyclic compounds have been used to calculate these barriers and elucidate reaction mechanisms. rsc.org
Kinetic Profiles: A complete kinetic profile is constructed by calculating the free energies of all stationary points on the potential energy surface. This profile provides a step-by-step visualization of the energy changes throughout the reaction. By analyzing the profile, the rate-determining step—the step with the highest activation barrier—can be identified. This is crucial for understanding and optimizing reaction conditions. For instance, theoretical studies on the reactivity of benzofuroxans have successfully calculated energy profiles for nucleophilic substitution, identifying a two-step mechanism and corroborating experimental kinetic data. nih.gov The energetic span model, applied in computational studies of catalysis, can also be used to determine turnover frequencies from the calculated energy profile. rsc.org
Table 2: Sample Energy Profile Data for a Hypothetical Two-Step Reaction This table is illustrative and represents the type of data generated from computational analysis.
| Reaction Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| TS1 | First Transition State | +15.2 |
| Intermediate | Reaction Intermediate | -5.6 |
| TS2 | Second Transition State (Rate-Determining) | +21.5 |
| Products | Substituted Product + Cl- | -12.3 |
Analytical Methodologies for the Comprehensive Study of 6 Chloromethyl Benzofuran
Spectroscopic Characterization Techniques for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
¹H NMR Spectroscopy : The proton NMR spectrum of 6-(Chloromethyl)benzofuran is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a complex multiplet or as distinct doublets and singlets, depending on their substitution pattern. The protons on the furan (B31954) ring typically resonate at characteristic chemical shifts. The methylene (B1212753) protons of the chloromethyl (-CH₂Cl) group are expected to appear as a sharp singlet in a specific region of the spectrum. The integration of these signals confirms the number of protons of each type, while the coupling patterns reveal their spatial relationships with neighboring protons. For example, in related benzofuran (B130515) structures, aromatic protons often appear in the δ 7.3-7.6 ppm range ijrar.com.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display distinct signals for the carbons of the benzofuran core and the chloromethyl group. The carbon of the -CH₂Cl group would have a characteristic chemical shift, and the various aromatic and furan-ring carbons can be assigned based on their electronic environment and by using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) mdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles and data from similar benzofuran structures.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| H-2 | ~7.6 | C-2 (~145) |
| H-3 | ~6.7 | C-3 (~106) |
| H-4 | ~7.5 | C-3a (~128) |
| H-5 | ~7.2 | C-4 (~121) |
| H-7 | ~7.4 | C-5 (~124) |
| -CH₂Cl | ~4.7 | C-6 (~132) |
| C-7 (~111) | ||
| C-7a (~155) | ||
| -CH₂Cl (~45) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Key expected absorption bands include:
Aromatic C-H Stretch : Typically observed just above 3000 cm⁻¹ vscht.cz.
Aromatic C=C Stretch : Multiple bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretch (Ether) : Strong absorptions in the 1250-1050 cm⁻¹ range, characteristic of the furan ring's ether linkage.
C-Cl Stretch : A band in the 800-600 cm⁻¹ region, indicating the presence of the chloromethyl group.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H (-CH₂) | Stretch | 3000 - 2850 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O-C (ether) | Stretch | 1250 - 1050 |
| C-Cl | Stretch | 800 - 600 |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
For this compound (C₉H₇ClO), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (approximately 166.0 g/mol ) . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak with roughly one-third the intensity of the [M]⁺ peak would be expected.
Common fragmentation pathways for this molecule would likely involve the loss of the chloromethyl group or a chlorine radical. A prominent fragment would be the benzofuranylmethyl cation ([M-Cl]⁺), which can undergo further rearrangement. The study of fragmentation patterns in related benzofuran derivatives helps in predicting these pathways nih.govresearchgate.netnih.gov.
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | Formula | m/z (for ³⁵Cl) | Description |
| [M]⁺ | [C₉H₇ClO]⁺ | 166 | Molecular Ion |
| [M+2]⁺ | [C₉H₇³⁷ClO]⁺ | 168 | Isotope Peak |
| [M-Cl]⁺ | [C₉H₇O]⁺ | 131 | Loss of Chlorine radical |
| [M-CH₂Cl]⁺ | [C₈H₅O]⁺ | 117 | Loss of Chloromethyl radical |
Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment. biomedres.usijprajournal.combiomedres.us
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for impurity profiling. HPLC separates the components of a mixture, while the mass spectrometer provides mass information for each separated component, facilitating their identification.
The analysis of chlorinated benzofuran intermediates can be challenging. Direct analysis of chloromethylbenzofurans by LC-MS using standard atmospheric pressure ionization techniques has been reported to be unsuccessful nih.gov. This necessitates the development of specialized methods. A reverse-phase HPLC method would be suitable for separating this compound from potential non-polar and moderately polar impurities. The mass spectrometer detector allows for the sensitive detection and tentative identification of impurities, even at trace levels, based on their mass-to-charge ratios and fragmentation patterns. This is crucial for ensuring the quality of the intermediate, as impurities can be carried through to the final product in a multi-step synthesis nih.gov.
Derivatization Strategies for Enhanced Analytical Detection and Specificity
Derivatization is a chemical modification process used to convert an analyte into a product that has improved analytical properties. This strategy can be employed to enhance detectability, improve chromatographic separation, or make a molecule more amenable to a specific ionization technique in mass spectrometry mdpi.commdpi-res.com.
In the context of this compound, derivatization can be critical for successful analysis. As direct LC-MS analysis can be problematic, an alternative approach is required. One successful strategy involves post-column online derivatization nih.gov. In this method, after the compound is separated by the HPLC column, it is mixed with a reagent that converts it into a derivative more suitable for MS detection. For a related compound, 2-chloromethylbenzofuran, a method was developed that used a modification of the subsequent drug substance process chemistry to create a derivative that could be readily analyzed by atmospheric pressure chemical ionization (APCI) mass spectrometry nih.gov. This approach allowed for the measurement of a key impurity that would have otherwise been undetectable nih.gov. Such a strategy could be adapted for this compound to overcome similar analytical challenges, thereby improving detection specificity and sensitivity.
Future Research Trajectories and Emerging Challenges
Development of Eco-Friendly and Sustainable Synthetic Approaches
The synthesis of benzofuran (B130515) derivatives has traditionally relied on multi-step sequences that can involve harsh reagents and generate significant waste. The future of synthesizing 6-(chloromethyl)benzofuran is intrinsically linked to the principles of green chemistry. Research is increasingly directed towards developing methods that are not only efficient but also environmentally benign.
Key areas of development include:
Catalytic Strategies: The use of transition-metal catalysts, such as palladium, is a cornerstone of modern benzofuran synthesis. scielo.org.mxnih.gov Future work will likely focus on developing catalysts with higher turnover numbers, lower catalyst loadings, and the use of more earth-abundant metals to replace precious metals.
Green Solvents: A significant shift is underway from conventional volatile organic compounds to greener alternatives. For benzofuran synthesis, this includes exploring deep eutectic solvents (DES) and water-based systems, which are non-toxic and biodegradable. nih.gov Some catalyst-free methods for synthesizing benzofuran derivatives have also been developed, further enhancing the eco-friendly nature of the process. acs.org
Energy Efficiency: Methodologies like microwave-assisted synthesis and solvent-drop grinding are being explored to reduce reaction times and energy consumption, offering a more sustainable approach to producing benzofuran-based compounds. researchgate.net
Bio-based Feedstocks: A long-term goal is to move away from petrochemical-derived starting materials. Research into converting biomass-derived platform chemicals, such as furanics obtained from sugars, into aromatic systems like benzofuran could provide a truly sustainable pathway. mdpi.commdpi.comrsc.org This represents a significant but rewarding challenge for the synthesis of compounds like this compound.
| Parameter | Traditional Approach | Emerging Sustainable Approach |
|---|---|---|
| Starting Materials | Petroleum-based phenols and alkynes | Biomass-derived platform chemicals |
| Solvents | Chlorinated hydrocarbons, DMF | Deep eutectic solvents, water, ionic liquids nih.gov |
| Catalysts | Stoichiometric reagents, precious metals | High-turnover catalysts, earth-abundant metals, catalyst-free systems acs.org |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, ultrasound, ambient temperature reactions researchgate.net |
| Byproducts | Significant inorganic and organic waste | Minimal waste, high atom economy |
Exploration of Novel and Unconventional Reactivity Modalities
The chloromethyl group and the benzofuran ring are typically associated with well-established reactivity patterns: nucleophilic substitution at the chloromethyl carbon and electrophilic substitution on the aromatic ring. researchgate.netorganicreactions.org However, future research will aim to unlock new and unconventional reaction pathways to enhance the synthetic utility of this compound.
Emerging areas of exploration include:
C-H Functionalization: Direct functionalization of the C-H bonds of the benzofuran ring is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby increasing step economy. hw.ac.uk Applying these methods to this compound could allow for precise modification at other positions on the scaffold.
Photoredox Catalysis: Visible-light-mediated reactions have revolutionized organic synthesis by enabling novel transformations under mild conditions. osi.lv This approach could be used to generate radical intermediates from the chloromethyl group or the benzofuran ring, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Dual Reactivity: Exploring conditions where both the chloromethyl group and the benzofuran ring participate in a concerted or cascade reaction could lead to the rapid construction of complex polycyclic systems.
Heterodiene Behavior: Certain activated benzofurazan (B1196253) systems have shown unconventional reactivity, acting as heterodienes in cycloaddition reactions. rsc.org Investigating whether the benzofuran ring in this compound can be electronically modulated to participate in similar novel cycloadditions is a compelling research direction.
| Reaction Type | Proposed Conditions/Reagents | Potential Product Class | Scientific Rationale |
|---|---|---|---|
| Photoredox-mediated Cross-Coupling | Visible light, photoredox catalyst, coupling partner (e.g., boronic acid) | 6-Arylmethyl-benzofurans | Generates a benzylic radical for coupling, avoiding harsh conditions. osi.lv |
| Direct C-H Arylation | Pd catalyst, aryl halide, directing group (if needed) | Di-substituted benzofurans | Increases molecular complexity efficiently. hw.ac.uk |
| Enzymatic Transformation | Specific enzymes (e.g., oxidases, hydrolases) | Hydroxylated or other functionalized derivatives | Offers high selectivity and green reaction conditions. |
| [4+2] Cycloaddition | Electron-deficient dienophile, Lewis acid activation | Complex polycyclic ethers | Exploits the latent diene character of the furan (B31954) moiety. rsc.org |
Integration of Advanced Computational Predictions for De Novo Synthesis
Modern synthetic chemistry is increasingly supported by computational tools that can predict reaction outcomes, optimize conditions, and even design synthetic routes from scratch. google.com For a molecule like this compound, integrating these tools is crucial for overcoming synthetic challenges and accelerating discovery.
Future computational approaches will involve:
Retrosynthesis Algorithms: AI-driven platforms can propose multiple synthetic routes to a target molecule by applying known chemical transformations in reverse. acs.org The challenge is to improve these models with data on less common but potentially more efficient reactions, especially for heterocyclic systems. chemrxiv.orgcas.org
Reaction Prediction Models: Machine learning algorithms trained on vast reaction databases can predict the most likely product of a given set of reactants and conditions. nih.gov This can help chemists screen potential transformations of this compound in silico before committing to laboratory work.
Mechanism and Selectivity Studies: Density Functional Theory (DFT) calculations can elucidate reaction mechanisms, identify transition states, and predict the regioselectivity and stereoselectivity of reactions. This is particularly valuable for designing novel reactions with predictable outcomes. ic.ac.uk
| Computational Tool | Specific Application | Expected Outcome |
|---|---|---|
| AI-Powered Retrosynthesis | Designing novel and efficient synthetic pathways to this compound and its derivatives. | Identification of non-obvious, potentially more sustainable synthetic routes. acs.orgcas.org |
| Machine Learning Models | Predicting reaction yields and optimal conditions (catalyst, solvent, temperature). | Reduced experimental optimization time and resource expenditure. nih.gov |
| Density Functional Theory (DFT) | Modeling transition states to understand the regioselectivity of C-H functionalization. | Rational design of catalysts and substrates for highly selective transformations. dovepress.com |
| Molecular Docking | Predicting the binding of new this compound derivatives to biological targets. | Prioritization of compounds for synthesis in drug discovery programs. researchgate.net |
Broadening the Scope of Synthetic Utility in Interdisciplinary Chemical Research
While benzofurans are well-established in medicinal chemistry, possessing antimicrobial, anticancer, and antioxidant properties, the full potential of this compound as a building block in other fields remains largely untapped. nih.govrsc.orgnih.govmedcraveonline.com The reactive chloromethyl handle makes it an ideal starting point for creating diverse molecular libraries for various applications.
Future interdisciplinary applications could include:
Medicinal Chemistry: Beyond its use in traditional small-molecule drugs, derivatives could be developed as covalent inhibitors, where the chloromethyl group acts as an electrophilic "warhead" to form a permanent bond with a target protein. researchgate.net
Materials Science: The rigid, aromatic benzofuran core is a promising component for organic electronic materials. By converting the chloromethyl group into other functionalities or by using it as a polymerization point, new organic semiconductors, emitters for OLEDs, or components of sustainable polymers could be developed. mdpi.comhse.rupsgitech.ac.in
Agrochemicals: The structural similarity of benzofurans to some natural products suggests their potential use in agriculture. Libraries of derivatives could be screened for herbicidal, insecticidal, or fungicidal activity.
Chemical Biology: Functionalized this compound derivatives could be synthesized as fluorescent probes or chemical tools to study biological processes, with the chloromethyl group used for conjugation to biomolecules or surfaces.
| Field | Specific Application | Enabling Feature | Example of Resulting Compound |
|---|---|---|---|
| Medicinal Chemistry | Covalent enzyme inhibitors | Electrophilic chloromethyl group | Benzofuran-based kinase inhibitors researchgate.net |
| Materials Science | Organic semiconductors | Rigid, planar benzofuran core | Poly(benzofuran vinylene) derivatives psgitech.ac.in |
| Agrochemicals | Novel fungicides or herbicides | Bioactive benzofuran scaffold | Substituted benzofuryl ethers or amines ijpbs.com |
| Chemical Biology | Fluorescent probes for bio-imaging | Conjugation via the chloromethyl group | Benzofuran attached to a fluorophore |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
